({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride
Overview
Description
({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3S and its molecular weight is 268.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of compounds related to {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl(methyl)amine dihydrochloride. These studies involve creating new chemical compounds with unique properties for potential applications in various chemical and pharmaceutical fields (Utinan et al., 1991), (Ali et al., 1974).
Biological Activities and Anticancer Properties
- Some compounds related to {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl(methyl)amine dihydrochloride have been investigated for their biological activities. For example, certain derivatives have shown DNA protective ability and strong antimicrobial activity (Gür et al., 2020). Additionally, there's research on the antitumor activity of related compounds, with some showing promise as potential antitumor agents (Andreani et al., 2005), (Meriç et al., 2008).
Chemical Reactions and Derivatives
- Studies have also focused on the chemical reactions of compounds similar to {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl(methyl)amine dihydrochloride, resulting in various derivatives with potential applications in medicinal chemistry (Sokolov et al., 2010), (Sokolov et al., 2014).
Analytical Applications
- The analytical applications of related compounds, such as in capillary zone electrophoresis, demonstrate the versatility of these chemicals in various analytical and detection methods (Puignou et al., 1997).
properties
IUPAC Name |
1-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.2ClH/c1-6-5-12-8(4-10-3)7(2)11-9(12)13-6;;/h5,10H,4H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOYKDTLKRQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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